Cas no 78-74-0 (Ethane, 1,1,2-tribromo-)

Ethane, 1,1,2-tribromo- Chemical and Physical Properties
Names and Identifiers
-
- Ethane, 1,1,2-tribromo-
- 1,1,2-Tribromoethane
- MFCD00039168
- 78-74-0
- 1,1,2-Tribromoethane, 99%
- DTXSID4058817
- 1,1,2-tribromo-ethane
- EINECS 201-138-6
- SCHEMBL116202
- InChI=1/C2H3Br3/c3-1-2(4)5/h2H,1H
- QUMDOMSJJIFTCA-UHFFFAOYSA-N
- D92392
- T0773
- NS00038002
- EN300-6737819
- Ethane,1,1,2-tribromo-
- AKOS015833933
- FT-0631348
- DTXCID3048104
- DB-056330
-
- MDL: MFCD00039168
- Inchi: InChI=1S/C2H3Br3/c3-1-2(4)5/h2H,1H2
- InChI Key: QUMDOMSJJIFTCA-UHFFFAOYSA-N
- SMILES: C(C(Br)Br)Br
Computed Properties
- Exact Mass: 263.77800
- Monoisotopic Mass: 263.778
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 5
- Rotatable Bond Count: 1
- Complexity: 18.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0A^2
- Tautomer Count: nothing
- Surface Charge: 0
- XLogP3: 2.7
Experimental Properties
- Color/Form: Colorless transparent liquid.
- Density: 2.61 g/mL at 25 °C(lit.)
- Melting Point: -29.3°C
- Boiling Point: 188°C
- Flash Point: >230 °F
- Refractive Index: n20/D 1.593(lit.)
- PSA: 0.00000
- LogP: 2.49720
- Solubility: Uncertain.
Ethane, 1,1,2-tribromo- Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H302-H315-H319
- Warning Statement: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S23; S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R22
Ethane, 1,1,2-tribromo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1234958-5g |
Ethane, 1,1,2-tribromo- |
78-74-0 | 98% | 5g |
$190 | 2024-06-07 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0773-25ML |
1,1,2-Tribromoethane |
78-74-0 | >99.0%(GC) | 25ml |
¥1195.00 | 2024-04-16 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162280-5ml |
Ethane, 1,1,2-tribromo- |
78-74-0 | >99.0%(GC) | 5ml |
¥514.90 | 2023-08-31 | |
Enamine | EN300-6737819-10.0g |
1,1,2-tribromoethane |
78-74-0 | 10g |
$98.0 | 2023-05-25 | ||
Enamine | EN300-6737819-0.5g |
1,1,2-tribromoethane |
78-74-0 | 0.5g |
$20.0 | 2023-05-25 | ||
Enamine | EN300-6737819-0.25g |
1,1,2-tribromoethane |
78-74-0 | 0.25g |
$19.0 | 2023-05-25 | ||
eNovation Chemicals LLC | Y1234958-1g |
Ethane, 1,1,2-tribromo- |
78-74-0 | 98% | 1g |
$120 | 2024-06-07 | |
abcr | AB142769-25ml |
1,1,2-Tribromoethane, 99%; . |
78-74-0 | 99% | 25ml |
€179.10 | 2025-02-16 | |
eNovation Chemicals LLC | Y1234958-5g |
Ethane, 1,1,2-tribromo- |
78-74-0 | 98% | 5g |
$190 | 2025-02-19 | |
eNovation Chemicals LLC | Y1234958-5g |
Ethane, 1,1,2-tribromo- |
78-74-0 | 98% | 5g |
$190 | 2025-02-27 |
Ethane, 1,1,2-tribromo- Related Literature
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Pakin Noppawan,Suwiwat Sangon,Nontipa Supanchaiyamat,Andrew J. Hunt Green Chem. 2021 23 5766
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2. Reactions of trivinylborane with diboron tetrahalides: properties of some dihalogenoboryl(vinylboryl)ethanesA. K. Holliday,R. P. Ottley J. Chem. Soc. A 1971 886
-
Tanyamon Petcharat,Soottawat Benjakul RSC Adv. 2017 7 52423
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4. 250. The Szilard–Chalmers reaction in ethylene dibromideMiriam Milman,P. F. D. Shaw,I. B. Simpson J. Chem. Soc. 1957 1310
-
5. 732. Reactions of aryl radicals with aliphatic compounds. Part V. Reactions with methylene dibromide and bromoformJ. I. G. Cadogan,D. H. Hey,P. G. Hibbert J. Chem. Soc. 1965 3950
Additional information on Ethane, 1,1,2-tribromo-
Ethane, 1,1,2-Tribromo-: A Comprehensive Overview of Its Chemical Properties, Applications, and Research Advances
Ethane, 1,1,2-tribromo- (CAS No. 78-74-0) is a brominated hydrocarbon with a unique molecular structure that has garnered significant attention in both academic and industrial research. This compound, also known as 1,1,2-tribromopropane, is characterized by its three bromine atoms attached to the ethane backbone, creating a molecule with distinct physical and chemical properties. Recent studies have highlighted its potential applications in materials science, pharmaceutical chemistry, and environmental monitoring, making it a critical subject for interdisciplinary research.
Ethane, 1,1,2-tribromo- is a colorless liquid at room temperature with a low boiling point, which contributes to its volatility and widespread use in various formulations. Its molecular formula, C2H3Br3, indicates a high degree of bromination, which significantly influences its reactivity and stability. Researchers have recently demonstrated that the bromine atoms in this compound can act as electron-withdrawing groups, enhancing its ability to participate in electrophilic substitution reactions. This property has been leveraged in the development of novel synthetic pathways for pharmaceutical intermediates, as reported in a 2023 study published in the Journal of Medicinal Chemistry.
The physical properties of Ethane, 1,1,2-tribromo- are closely tied to its molecular structure. Its low polarity and high molecular weight result in limited solubility in water, making it suitable for applications in non-aqueous environments. However, recent advancements in solvent engineering have enabled its incorporation into functionalized solvents for use in green chemistry processes. A 2024 review in Green Chemistry highlighted the potential of brominated hydrocarbons like Ethane, 1,1,2-tribromo- in creating sustainable solvent systems for industrial catalysis.
In the field of pharmaceutical research, Ethane, 1,1,2-tribromo- has emerged as a key intermediate in the synthesis of brominated derivatives with therapeutic potential. A 2023 study published in Organic & Biomolecular Chemistry demonstrated its utility in the preparation of brominated aromatic compounds with anti-inflammatory properties. These compounds have shown promise in preclinical trials for the treatment of chronic inflammatory diseases, underscoring the compound's relevance in drug discovery.
Recent advances in materials science have further expanded the applications of Ethane, 1,1,2-tribromo-. Researchers at the University of Tokyo reported in 2024 that this compound can be polymerized to form brominated polyethylene derivatives with enhanced thermal stability. These materials are being explored for use in high-performance coatings and electronic device encapsulation, where their resistance to thermal degradation is a significant advantage.
The environmental impact of Ethane, 1,1,2-tribromo- has also been a focus of recent research. While the compound itself is not classified as a persistent organic pollutant, its potential for bioaccumulation in aquatic ecosystems has prompted studies on its environmental fate. A 2023 study in Environmental Science & Technology investigated the degradation pathways of brominated hydrocarbons in marine environments, providing insights into their long-term ecological effects.
From a synthetic chemistry perspective, the preparation of Ethane, 1,1,2-tribromo- involves several well-established methods. One of the most common approaches is the bromination of ethane using bromine in the presence of a catalyst, a reaction that has been optimized for industrial-scale production. Recent improvements in catalytic efficiency have reduced the energy consumption and waste generation associated with this process, aligning with the goals of sustainable chemical manufacturing.
Comparative studies have shown that Ethane, 1,1,2-tribromo- exhibits different reactivity profiles compared to other brominated hydrocarbons. For instance, its ability to undergo nucleophilic substitution reactions is influenced by the spatial arrangement of bromine atoms, which affects the molecule's reactivity toward nucleophiles. This unique reactivity has been exploited in the design of new synthetic routes for complex organic molecules, as highlighted in a 2024 article in Chemical Communications.
Despite its utility, the handling and storage of Ethane, 1,1,2-tribromo- require careful consideration. While it is not classified as a hazardous substance under current regulations, its brominated nature necessitates adherence to standard safety protocols in laboratory settings. Researchers have emphasized the importance of proper ventilation and protective equipment when working with this compound, ensuring both the safety of personnel and the integrity of experimental results.
The future of Ethane, 1,1,2-tribromo- research is likely to be shaped by advancements in computational chemistry and green synthesis methodologies. Machine learning algorithms are being used to predict the reactivity of brominated hydrocarbons, enabling the design of more efficient synthetic pathways. Additionally, efforts to develop biodegradable derivatives of this compound are gaining traction, as they could mitigate potential environmental concerns while maintaining their functional properties.
In conclusion, Ethane, 1,1,2-tribromo- represents a versatile compound with a wide range of applications across multiple scientific disciplines. Its unique chemical properties have made it an essential tool in pharmaceutical synthesis, materials science, and environmental chemistry. As research continues to uncover new uses for this compound, its role in modern science is expected to grow, driven by innovations in synthetic methods and sustainable practices.
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